molecular formula C11H11ClFNS B2670389 (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride CAS No. 2126179-15-3

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride

Cat. No.: B2670389
CAS No.: 2126179-15-3
M. Wt: 243.72
InChI Key: ZGRZXKPPQGDJMG-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H10FNS·HCl. It is a crystalline solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a fluorophenyl group and a thiophenyl group attached to a methanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(thiophen-2-yl)methanamine
  • (4-Fluorophenyl)(thiophen-2-yl)methanol
  • (4-Fluorophenyl)(thiophen-2-yl)methanone

Uniqueness

(4-Fluorophenyl)(thiophen-2-yl)methanamine hydrochloride is unique due to its specific combination of a fluorophenyl group and a thiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(4-fluorophenyl)-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7,11H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRZXKPPQGDJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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